1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione
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Overview
Description
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- is a modified nucleoside with the molecular formula C9H10IN5O4 and a molecular weight of 379.11 g/mol This compound is a derivative of uridine, where the hydroxyl groups at the 2’ and 5’ positions are replaced by azido and iodine groups, respectively
Preparation Methods
The synthesis of Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- can be achieved through a one-pot methodology that involves the conversion of alcohols to azides. This method is a tractable alternative to the Mitsunobu reaction and other more complex reactions . The synthetic route typically starts with the protected starting material generated from uridine. The reaction conditions involve the use of azide functional groups, which are known for their high reactivity. This method yields high amounts of the target compound, making it suitable for industrial production .
Chemical Reactions Analysis
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- undergoes various types of chemical reactions, including substitution reactions. The azide group is particularly reactive and can participate in click chemistry, a class of biocompatible reactions that are widely used in bioconjugation . Common reagents used in these reactions include copper(I) catalysts, which facilitate the formation of triazoles from azides and alkynes. The major products formed from these reactions are typically triazole derivatives, which have significant applications in medicinal chemistry.
Scientific Research Applications
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of various nucleoside analogs . In biology, it serves as a tool for studying nucleic acid interactions and modifications. Additionally, it is used in the development of diagnostic reporters and as a component in antisense oligonucleotides .
Mechanism of Action
The mechanism of action of Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azide group can participate in click chemistry reactions, leading to the formation of stable triazole linkages. These modifications can disrupt the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets of this compound include various enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.
Comparison with Similar Compounds
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- is unique compared to other similar compounds due to the presence of both azido and iodine groups. Similar compounds include 5’-azido-5’-deoxyribonucleosides, which also contain the azide functional group but lack the iodine substitution .
Properties
CAS No. |
58349-30-7 |
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Molecular Formula |
C9H10IN5O4 |
Molecular Weight |
379.11 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
OPXZSYBBLPCQGG-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CN=[N+]=[N-])O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN=[N+]=[N-])O |
Origin of Product |
United States |
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